molecular formula C15H12N4O B13041584 3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one

3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one

Cat. No.: B13041584
M. Wt: 264.28 g/mol
InChI Key: KSXLDLAQROYSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused ring system that includes pyridine, pyrazole, and quinazoline moieties, making it a versatile scaffold for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine derivatives to yield the desired pyrazoloquinazoline structure. The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups, into the molecule .

Scientific Research Applications

3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-YL)imidazo[1,5-a]pyridine: Shares a similar pyridine and imidazo ring structure but lacks the quinazoline moiety.

    6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Contains both imidazo and quinazoline rings but differs in the position and type of substituents.

Uniqueness

3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one is unique due to its fused ring system that combines pyridine, pyrazole, and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for the development of new compounds with diverse applications .

Biological Activity

3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one is a compound belonging to the pyrazolo[1,5-a]quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, GABA receptor modulation, and other pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-component reactions that yield various derivatives with potential biological activities. The structural characteristics of this compound allow it to interact with multiple biological targets, which is essential for its pharmacological efficacy.

Anticancer Properties

Recent studies have demonstrated significant cytotoxic effects of pyrazolo[1,5-a]quinazoline derivatives against various cancer cell lines. For instance, compounds synthesized from this scaffold showed promising results in inhibiting the proliferation of A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) cell lines. A notable finding was that specific substitutions on the quinazoline ring enhanced cytotoxicity. For example:

CompoundCell LineIC50 (µM)
8cA54912.5
10fHT-2915.0
12sU87MG9.0

These results indicate that the presence of electronegative groups like chlorine significantly enhances the anticancer activity of these compounds .

GABA Receptor Modulation

The compound has also been investigated for its role as a modulator of GABAA receptors. Electrophysiological assays conducted on recombinant GABAA receptors showed that certain derivatives exhibited agonistic properties. This activity suggests potential applications in treating anxiety and other neurological disorders. The modulation profile indicates that derivatives with specific substitutions can either enhance or inhibit receptor activity:

CompoundActivity TypeEffect
8aAgonistIncreased Cl⁻ current
10bAntagonistDecreased Cl⁻ current

Such findings are crucial for developing new anxiolytic drugs that target GABAA receptors .

Other Pharmacological Activities

In addition to anticancer and GABAergic activities, compounds related to this compound have shown promise in various other pharmacological areas:

  • Analgesic Activity : Some derivatives demonstrated significant analgesic effects comparable to standard medications like diclofenac.
  • Anti-inflammatory Effects : The anti-inflammatory potential was noted in several studies where compounds exhibited reduced inflammation markers in vitro.

Case Studies

A study by Mohareb et al. synthesized various pyrazolo[1,5-a]quinazoline derivatives and evaluated their biological activities against different cancer cell lines using the MTT assay. The results indicated that compounds with specific substitutions (like halogens) had enhanced cytotoxicity compared to others .

Another investigation focused on the GABA receptor modulation properties of these compounds. Electrophysiological studies revealed that certain derivatives could effectively modulate receptor activity, suggesting their potential use in treating neurological disorders .

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

3-pyridin-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C15H12N4O/c20-14-6-3-5-13-11(14)8-17-15-10(9-18-19(13)15)12-4-1-2-7-16-12/h1-2,4,7-9H,3,5-6H2

InChI Key

KSXLDLAQROYSGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NC3=C(C=NN23)C4=CC=CC=N4)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.